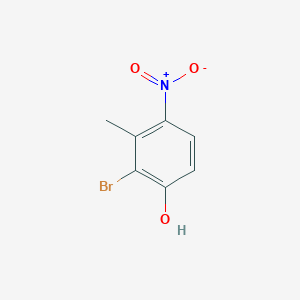

2-Bromo-3-methyl-4-nitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-3-methyl-4-nitrophenol is an organic compound that consists of a phenol ring substituted with a bromine atom, a methyl group, and a nitro group . It is a derivative of nitrophenol .

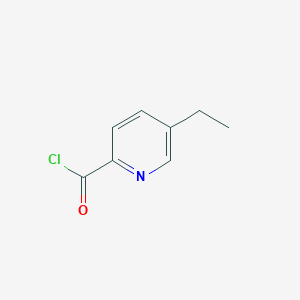

Molecular Structure Analysis

The molecular formula of 2-Bromo-3-methyl-4-nitrophenol is C7H6BrNO3 . The molecule is nearly planar . The 3D structure may be viewed using Java or Javascript .Scientific Research Applications

Chemical Structure and Properties

“2-Bromo-3-methyl-4-nitrophenol” is a chemical compound with the formula C6H4BrNO3 . It has a molecular weight of 218.005 . The 3D structure of this compound can be viewed using Java or Javascript .

Catalyst in Organic Reactions

This compound is used extensively as a catalyst in various organic reactions. Its unique chemical structure allows it to facilitate a wide range of reactions, making it a versatile tool in scientific research.

Dye in Microscopy

“2-Bromo-3-methyl-4-nitrophenol” is also used as a dye in microscopy. Its ability to bind to certain structures makes it useful for visualizing specific components of a sample under a microscope.

Synthesis of Bimetallic Nanoparticles

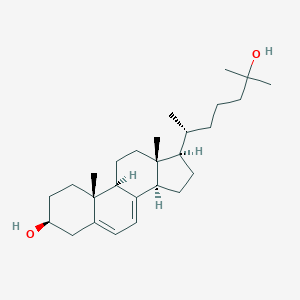

This compound has been used in the biogenic synthesis of bimetallic nanoparticles . These nanoparticles have shown improved catalytic activity compared to monometallic catalysts, which can be attributed to the synergistic bonding among constituents and additional degrees of freedom .

Removal of Hazardous Organic Pollutants

Bimetallic nanoparticles synthesized using “2-Bromo-3-methyl-4-nitrophenol” have been explored for the removal of hazardous organic pollutants, such as 4-nitrophenol . This application is particularly important for promoting environmental sustainability .

Measurement of Methylnitrophenol Concentrations

“2-Bromo-3-methyl-4-nitrophenol” is suitable as a target compound in the study on measurement of methylnitrophenol concentrations in the atmospheric particulate matter . This can help in monitoring the levels of these compounds in the environment .

Determination of Monoaromatic Nitro Compounds

This compound can be used as an internal standard in the determination of monoaromatic nitro compounds in atmospheric aerosols using high performance liquid chromatography electrospray tandem mass spectrometry (HPLC/ESI-MS/MS) method . This application is crucial for understanding the distribution and impact of these compounds in the atmosphere .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that nitrophenols, a class of compounds to which 2-bromo-3-methyl-4-nitrophenol belongs, often interact with various enzymes and proteins within the cell .

Mode of Action

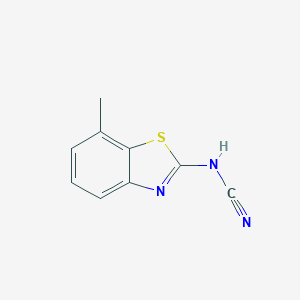

The mode of action of 2-Bromo-3-methyl-4-nitrophenol involves a series of chemical reactions. The compound undergoes a nucleophilic aromatic substitution reaction, where one of the substituents in the aromatic ring is replaced by a nucleophile . This reaction is facilitated by the presence of the nitro group, which is a strong electron-withdrawing group .

Biochemical Pathways

The degradation of 3-Methyl-4-nitrophenol, a similar compound, has been studied in Burkholderia sp. strain SJ98 . The enzymes involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism were also found to be responsible for 3M4NP degradation in this strain

Pharmacokinetics

The compound’s molecular weight is 232031 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The nitro group in the compound could potentially undergo metabolic reduction, but this would depend on the specific enzymes present in the organism .

Result of Action

Nitrophenols in general are known to be toxic and can cause oxidative stress and damage to cellular structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-methyl-4-nitrophenol. For instance, the compound is chemically stable under standard ambient conditions . The presence of other chemicals in the environment could potentially affect the compound’s reactivity and degradation.

properties

IUPAC Name |

2-bromo-3-methyl-4-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-5(9(11)12)2-3-6(10)7(4)8/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUNRWSWIRFPQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404243 |

Source

|

| Record name | 2-bromo-3-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methyl-4-nitrophenol | |

CAS RN |

123874-20-4 |

Source

|

| Record name | 2-bromo-3-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B56760.png)

![2,3,4,5-Tetrahydro-1H-benzo[d]azepine](/img/structure/B56782.png)